
2-环丙基吡啶-3-碳腈
描述
2-Cyclopropylpyridine-3-carbonitrile is a chemical compound used for pharmaceutical testing . It is available for purchase from various suppliers for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Cyclopropylpyridine-3-carbonitrile can be analyzed using various tools such as ChemSpider and MolView . These platforms allow for the visualization and analysis of the molecular structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Cyclopropylpyridine-3-carbonitrile can be obtained from various sources. For instance, Chemsrc provides information such as the molecular weight, density, melting point, boiling point, structure, and formula .Relevant Papers There are several papers that discuss compounds similar to 2-Cyclopropylpyridine-3-carbonitrile. These include studies on the synthesis of thieno[2,3-b]pyridines , the synthesis of new 3-cyanopyridines , and the internal rotation of 2-, 3- and 4-Pyridine Carboxaldehydes . These papers provide valuable insights into the chemical properties and potential applications of 2-Cyclopropylpyridine-3-carbonitrile and similar compounds.
科学研究应用
合成和衍生物形成
2-环丙基吡啶-3-碳腈及其衍生物主要用于合成各种复杂化合物。这类化合物的反应性已得到广泛研究,导致形成具有潜在生物活性的多样化衍生物。例如,四氢吡咪啉喹啉衍生物的合成涉及环己酮与苄亚甲基丙二酮腈的反应,展示了这些化合物的化学多功能性(Elkholy & Morsy, 2006)。同样,苄噻唑吡啶衍生物被合成,并且其结构被阐明,展示了它们作为具有生物活性化合物的潜力(Jemmezi et al., 2014)。
抗真菌和抗菌性能
多项研究集中在2-环丙基吡啶-3-碳腈衍生物的抗真菌和抗菌性能上。一项显著研究对一系列2-氨基噻吩衍生物进行了抗真菌活性筛选,针对特定菌株,并应用计算辅助药物设计方法来预测影响这些活性的结构特征(Scotti et al., 2012)。此外,合成新型4-吡咯啉-3-氰基吡啶衍生物展示了它们对需氧和厌氧细菌的有效性,表明它们作为抗微生物药物的潜力(Bogdanowicz et al., 2013)。
抗增殖和诱导凋亡活性
2-环丙基吡啶-3-碳腈衍生物的细胞毒性和抗增殖效应是一个重要研究领域。对甲氧基吡啶-3-碳腈衍生物的研究显示了其对癌细胞系的有希望的抗增殖效果,暗示了它们在癌症治疗中的潜力(Al‐Refai et al., 2019)。同样,对负载有2-氨基-4H-咔喱-3-碳腈衍生物的金纳米颗粒对乳腺癌细胞系的研究揭示了它们诱导凋亡的机制和作为化疗药物的潜力(Saffari et al., 2014)。
朊蛋白抑制和药物开发
2-环丙基吡啶-3-碳腈衍生物在朊蛋白抑制和药物开发中的作用已经得到探索,研究确定了具有改善的抗朊蛋白复制生物活性和适合的药代动力学特性的化合物,可在朊蛋白病动物模型中进行评估(May et al., 2007)。
属性
IUPAC Name |
2-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVQUHAHCVFATN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726468 | |
| Record name | 2-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921760-69-2 | |
| Record name | 2-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


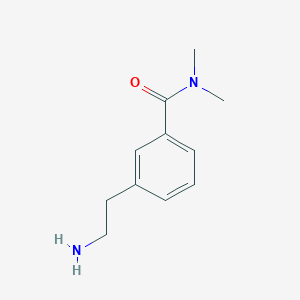
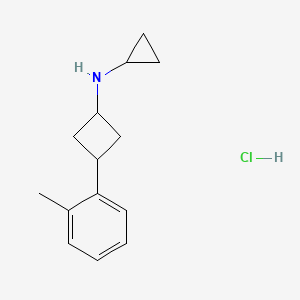
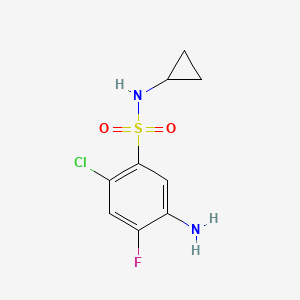
![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)
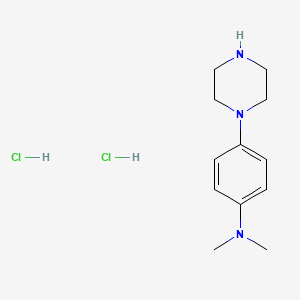
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)
![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)

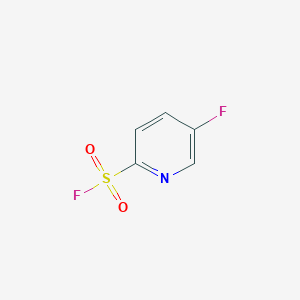


![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)
